![molecular formula C11H9NO3 B2838994 Methyl 4-(isoxazol-5-yl)benzoate CAS No. 1196059-61-6](/img/structure/B2838994.png)
Methyl 4-(isoxazol-5-yl)benzoate
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Overview
Description
“Methyl 4-(isoxazol-5-yl)benzoate” is a chemical compound with the molecular formula C22H23NO4 . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
Isoxazoles can be synthesized using various methods. Two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The molecular structure of “Methyl 4-(isoxazol-5-yl)benzoate” includes a total of 52 bonds. There are 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aromatic), 1 ether (aromatic), and 1 Isoxazole .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Physical And Chemical Properties Analysis
The average mass of “Methyl 4-(isoxazol-5-yl)benzoate” is 365.422 Da and its monoisotopic mass is 365.162720 Da .Scientific Research Applications
Medicinal Chemistry
Isoxazoles, including Methyl 4-(isoxazol-5-yl)benzoate, are often used in medicinal chemistry due to their wide range of biological activities . They have been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
Synthesis of Biologically Active Compounds
The presence of the labile N–O bond in the isoxazole ring allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazoles, including Methyl 4-(isoxazol-5-yl)benzoate, synthetically useful .
Drug Development
Several drugs with an isoxazole nucleus have been developed and marketed, demonstrating diverse therapeutic activities . The substitution of various groups on the isoxazole ring can impart different activities .
Antifungal Activities
Some isoxazole derivatives have been synthesized and tested for in vitro antifungal activities . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the development of antifungal agents.
Analgesic and Anti-inflammatory Properties
Isoxazoles have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the treatment of pain and inflammation.
Antidepressant Properties
Some isoxazole derivatives have been found to have antidepressant properties . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the treatment of depression.
Future Directions
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a convenient platform for the development of new inhibitors of AChE towards the treatment of Alzheimer’s disease .
properties
IUPAC Name |
methyl 4-(1,2-oxazol-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCTXCZVDFSQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(isoxazol-5-yl)benzoate | |
CAS RN |
1196059-61-6 |
Source
|
Record name | methyl 4-(1,2-oxazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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